molecular formula C8H8N4 B2875864 1-(Pyridin-2-yl)-1h-pyrazol-5-amine CAS No. 89977-46-8

1-(Pyridin-2-yl)-1h-pyrazol-5-amine

Cat. No. B2875864
Key on ui cas rn: 89977-46-8
M. Wt: 160.18
InChI Key: KDAANJYILKBKSI-UHFFFAOYSA-N
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Patent
US07056354B2

Procedure details

A solution of 2-hydrazinopyridine (38.9 g, 453 mmol) was slowly added to a solution of 3-ethoxyacrylonitrile (31.5 g, 324 mmol) in pentanol (155 ml). The reaction mixture was brought to reflux for 5 h. 2-Hydrazinopyridine (10.6 g, 97 mmol) was again added and the reaction was allowed to continue to reflux for 4 h. The progress of the reaction is observed by TLC and, when the reaction is complete, the mixture is concentrated under reduced pressure until the excess hydrazinopyridine has precipitated. The filtrate was purified by column chromatography to give 2-pyridin-2-yl-2H-pyrazol-3-ylamine in the form of a white solid (2.75 g, 5.3%).
Quantity
38.9 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Name
Yield
5.3%

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[NH2:2].C(O[CH:12]=[CH:13][C:14]#[N:15])C>C(O)CCCC>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[N:1]1[C:14]([NH2:15])=[CH:13][CH:12]=[N:2]1

Inputs

Step One
Name
Quantity
38.9 g
Type
reactant
Smiles
N(N)C1=NC=CC=C1
Name
Quantity
31.5 g
Type
reactant
Smiles
C(C)OC=CC#N
Name
Quantity
155 mL
Type
solvent
Smiles
C(CCCC)O
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
N(N)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated under reduced pressure until the excess hydrazinopyridine
CUSTOM
Type
CUSTOM
Details
has precipitated
CUSTOM
Type
CUSTOM
Details
The filtrate was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)N1N=CC=C1N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 5.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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